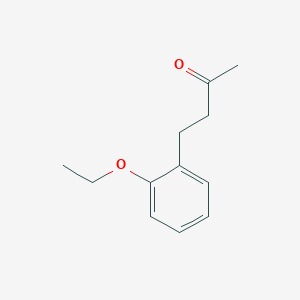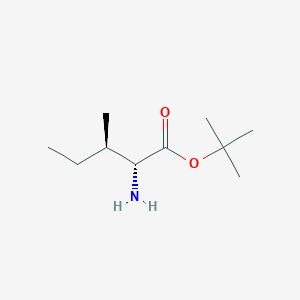
tert-butyl (2R,3R)-2-amino-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R,3R)-2-amino-3-methylpentanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl group attached to the amino acid backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3R)-2-amino-3-methylpentanoate typically involves the protection of the amino group and the carboxyl group of the amino acid precursor. One common method is the use of tert-butyl chloroformate to protect the amino group, followed by esterification of the carboxyl group using tert-butyl alcohol under acidic conditions . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3R)-2-amino-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Tert-butyl (2R,3R)-2-amino-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (2R,3R)-2-amino-3-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, inhibiting their activity or modifying their structure. The amino and ester groups can also participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their biological activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a methyl group.
Tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate: Similar structure but with a hydroxyl group on the third carbon.
Tert-butyl (2R,3R)-2-amino-3-ethylpentanoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Tert-butyl (2R,3R)-2-amino-3-methylpentanoate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a methyl group. This combination of features can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl (2R,3R)-2-amino-3-methylpentanoate |
InChI |
InChI=1S/C10H21NO2/c1-6-7(2)8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t7-,8-/m1/s1 |
InChI Key |
DRWKBZREIMLHDX-HTQZYQBOSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)OC(C)(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)
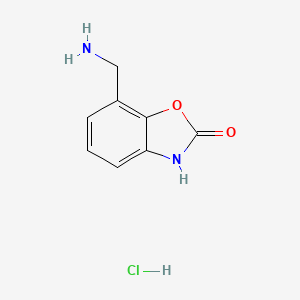
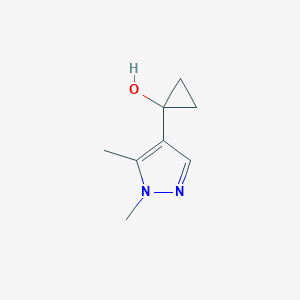

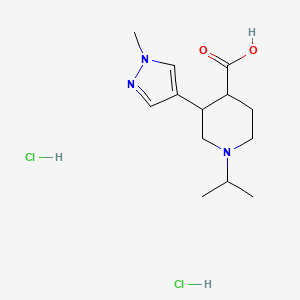
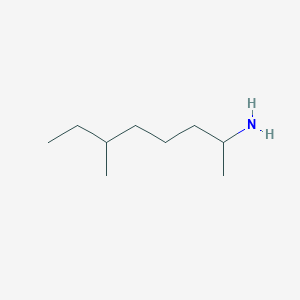

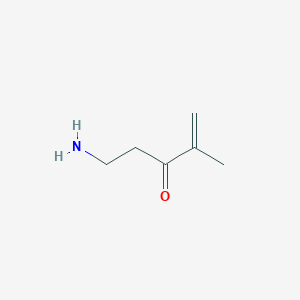
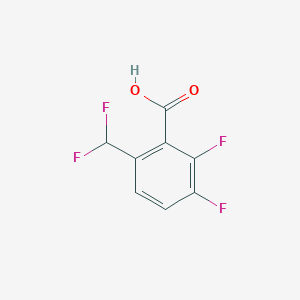

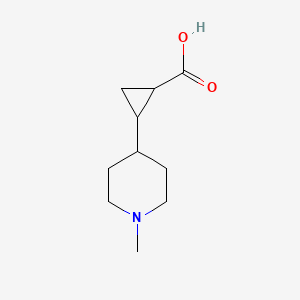
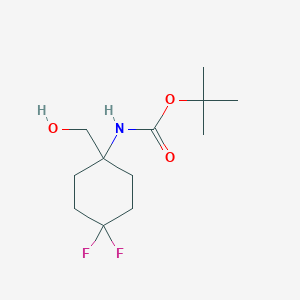
![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
